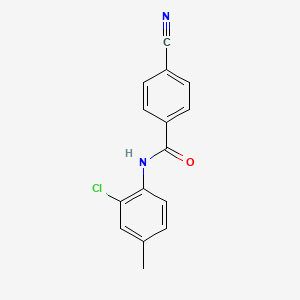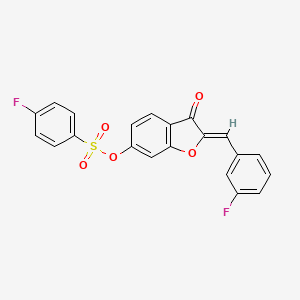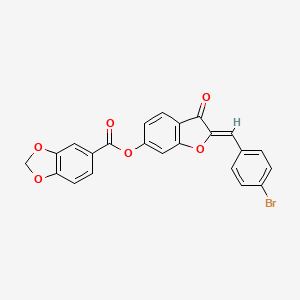![molecular formula C20H16N2O5 B15111234 2-{2-[2-(1,3-Dioxoisoindol-2-YL)ethoxy]ethyl}isoindole-1,3-dione CAS No. 43113-25-3](/img/structure/B15111234.png)
2-{2-[2-(1,3-Dioxoisoindol-2-YL)ethoxy]ethyl}isoindole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Isoindole-1,3(2H)-dione,2,2’-(oxydi-2,1-ethanediyl)bis- (9CI) is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of isoindole and oxydiethanediyl groups, which contribute to its distinct chemical behavior.
Vorbereitungsmethoden
The synthesis of 1H-Isoindole-1,3(2H)-dione,2,2’-(oxydi-2,1-ethanediyl)bis- (9CI) typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a series of organic reactions, including the condensation of isoindole derivatives with oxydiethanediyl intermediates. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors and advanced purification techniques to meet the demand for high-quality material. The process is optimized for efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
1H-Isoindole-1,3(2H)-dione,2,2’-(oxydi-2,1-ethanediyl)bis- (9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions vary depending on the desired transformation, including temperature, pressure, and solvent choice.
Major Products:
Wissenschaftliche Forschungsanwendungen
1H-Isoindole-1,3(2H)-dione,2,2’-(oxydi-2,1-ethanediyl)bis- (9CI) has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of complex molecules for research and development.
Biology: It is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for various diseases.
Industry: The compound is utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1H-Isoindole-1,3(2H)-dione,2,2’-(oxydi-2,1-ethanediyl)bis- (9CI) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other biomolecules, influencing their activity and function.
Pathways Involved: It can modulate various biochemical pathways, leading to changes in cellular processes and responses. The exact mechanism depends on the specific context and application being studied.
Vergleich Mit ähnlichen Verbindungen
1H-Isoindole-1,3(2H)-dione,2,2’-(oxydi-2,1-ethanediyl)bis- (9CI) can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as phthalimide derivatives and other isoindole-based molecules share structural similarities.
Eigenschaften
CAS-Nummer |
43113-25-3 |
|---|---|
Molekularformel |
C20H16N2O5 |
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
2-[2-[2-(1,3-dioxoisoindol-2-yl)ethoxy]ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C20H16N2O5/c23-17-13-5-1-2-6-14(13)18(24)21(17)9-11-27-12-10-22-19(25)15-7-3-4-8-16(15)20(22)26/h1-8H,9-12H2 |
InChI-Schlüssel |
ZSIOPQIUNGCFLQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCOCCN3C(=O)C4=CC=CC=C4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 2-[2-(2,4-dimethylphenyl)hydrazin-1-ylidene]-3,5-dimethyl-2H-pyrrole-4-carboxylate](/img/structure/B15111165.png)
![6-Tert-butylspiro[2.5]octan-1-amine](/img/structure/B15111176.png)

![ethyl{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amine](/img/structure/B15111186.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}benzamide](/img/structure/B15111194.png)
![10-acetyl-3,3-dimethyl-11-(3-methylthiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B15111202.png)

![3-(1,3-benzodioxol-5-yl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide](/img/structure/B15111223.png)
![1-(2,6-Dimethylpiperidin-1-yl)-3-{4-[3-(2,6-dimethylpiperidin-1-yl)-2-hydroxypropoxy]phenoxy}propan-2-ol](/img/structure/B15111228.png)
![3,5-diphenyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B15111232.png)
![5-Tert-butyl-7-[(4-chlorobenzyl)sulfanyl]-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B15111239.png)
![3-(4-chlorophenyl)-5-methyl-N-(2-phenylethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B15111244.png)

